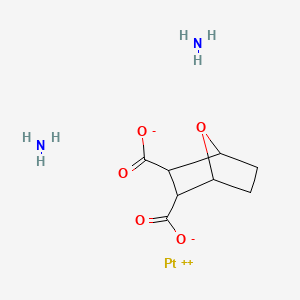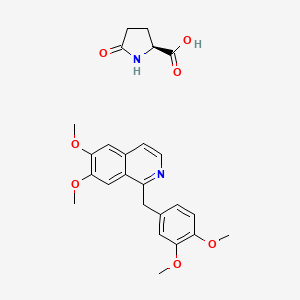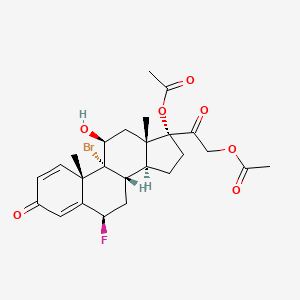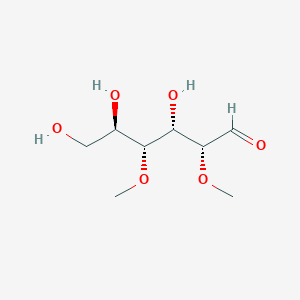
2,4-Di-O-methyl-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-O-methyl-D-glucose is a derivative of D-glucose, where the hydroxyl groups at the 2nd and 4th positions are replaced by methoxy groups. This modification alters the chemical properties of the glucose molecule, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-O-methyl-D-glucose typically involves the selective methylation of D-glucose. One common method is the methylation of glucose using dimethyl sulfate in a basic solution, followed by hydrolysis to yield the desired product . Another approach involves the use of methyl iodide and silver oxide in N,N-dimethylmethanamide solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di-O-methyl-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide and silver oxide in N,N-dimethylmethanamide solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,4-Di-O-methyl-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antitumor activity.
Industry: Utilized in the production of various chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,4-Di-O-methyl-D-glucose involves its interaction with specific molecular targets and pathways. The methoxy groups at the 2nd and 4th positions influence the compound’s reactivity and binding affinity to enzymes and receptors. This can affect various biochemical pathways, including those involved in carbohydrate metabolism and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,6-Tetra-O-methyl-D-glucose: Another methylated derivative of D-glucose with four methoxy groups.
1,2,3,4,6-Pentagalloyl glucose: A gallotannin with multiple galloyl groups attached to the glucose molecule.
Uniqueness
2,4-Di-O-methyl-D-glucose is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where selective reactivity and binding are required.
Propiedades
Número CAS |
19887-43-5 |
|---|---|
Fórmula molecular |
C8H16O6 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-3,5,6-trihydroxy-2,4-dimethoxyhexanal |
InChI |
InChI=1S/C8H16O6/c1-13-6(4-10)7(12)8(14-2)5(11)3-9/h4-9,11-12H,3H2,1-2H3/t5-,6+,7-,8-/m1/s1 |
Clave InChI |
UITMJPZVJJKFBV-ULAWRXDQSA-N |
SMILES isomérico |
CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)OC)O |
SMILES canónico |
COC(C=O)C(C(C(CO)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



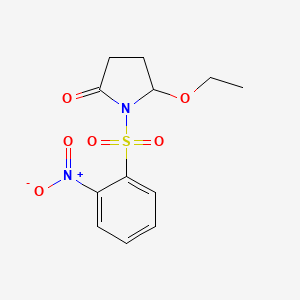
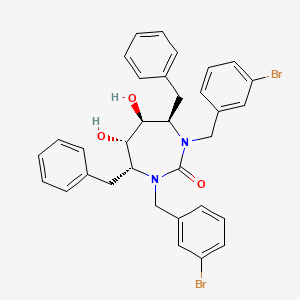
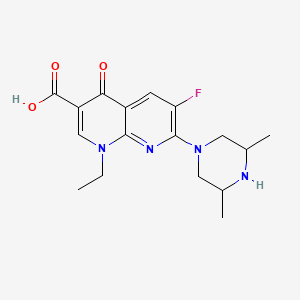
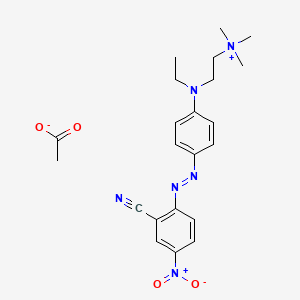
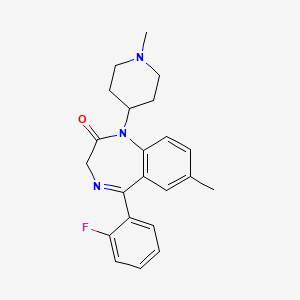
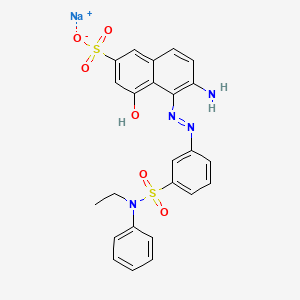
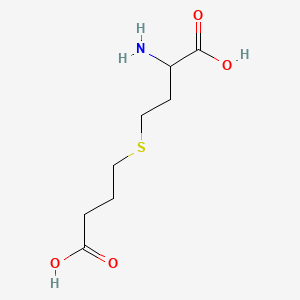
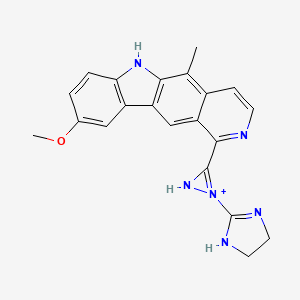
![6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione]](/img/structure/B12701827.png)
